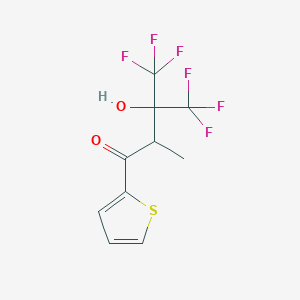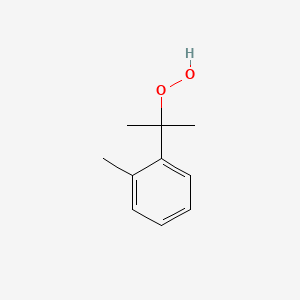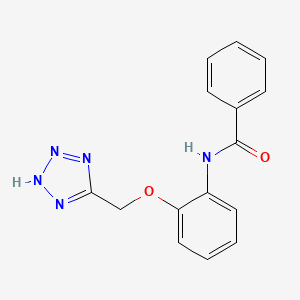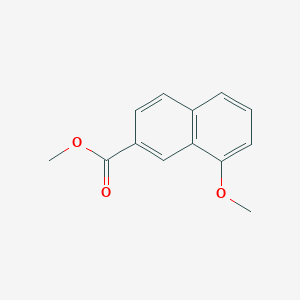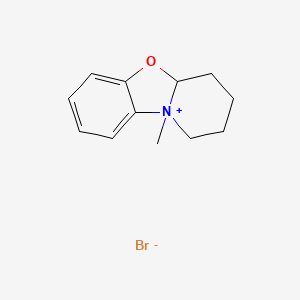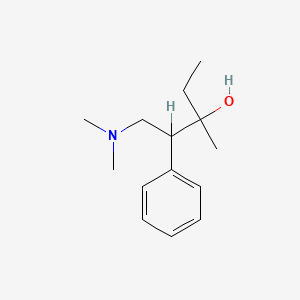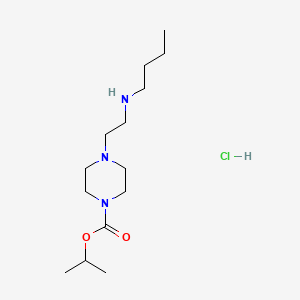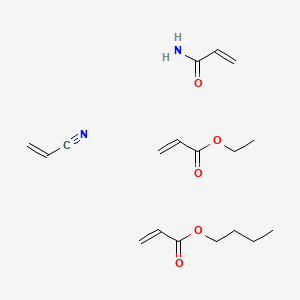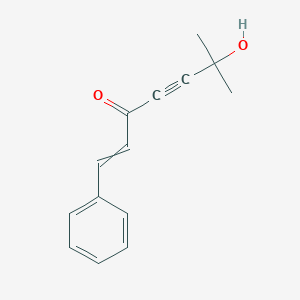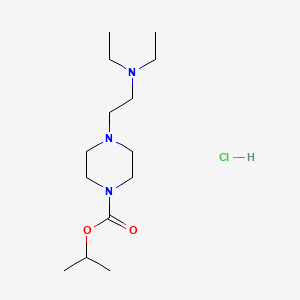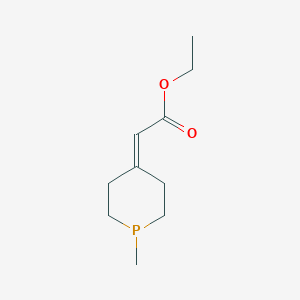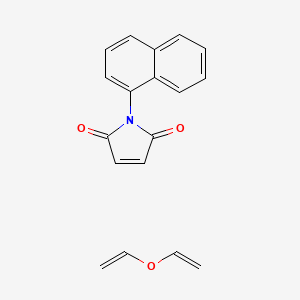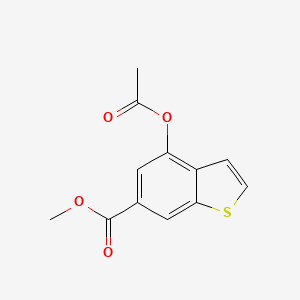
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is a complex organic compound that belongs to the class of glycosyl glycosides. It is formed by the combination of hexopyranoside and hex-2-ulofuranose units, joined by an acetal oxygen bridge from the hemiacetal of hexopyranoside to the hemiketal of hex-2-ulofuranose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside typically involves the protection of hydroxyl groups, glycosylation, and deprotection steps. The starting materials are often hexopyranoside and hex-2-ulofuranose derivatives. The reaction conditions usually include the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is achieved using glycosyl donors and acceptors in the presence of catalysts like Lewis acids or bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a substrate for enzymatic studies involving glycosidases and glycosyltransferases.
Mécanisme D'action
The mechanism of action of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of glycosidases, affecting carbohydrate metabolism pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-2-ulofuranosyl hexopyranoside: A disaccharide formed by hexopyranoside and hex-2-ulofuranose units, similar in structure but lacking the tetradecanoyl groups.
4,6-Di-O-hexadecanoylhex-2-ulofuranosyl hexopyranoside: Another similar compound with hexadecanoyl groups instead of tetradecanoyl groups.
Uniqueness
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is unique due to the presence of tetradecanoyl groups, which impart distinct physicochemical properties and potential biological activities. These modifications can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
30701-38-3 |
|---|---|
Formule moléculaire |
C40H74O13 |
Poids moléculaire |
763.0 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-tetradecanoyloxy-5-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C40H74O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(43)49-28-31-37(51-33(44)26-24-22-20-18-16-14-12-10-8-6-4-2)38(48)40(29-42,52-31)53-39-36(47)35(46)34(45)30(27-41)50-39/h30-31,34-39,41-42,45-48H,3-29H2,1-2H3/t30-,31+,34-,35+,36-,37+,38-,39-,40-/m0/s1 |
Clé InChI |
JSHQYXYWOLDSFR-QEOXVVEKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


